molecular formula C18H26N2O2 B10979214 Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cyclohexyl[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10979214
M. Wt: 302.4 g/mol
InChI Key: SYYNXBXXAISVKY-UHFFFAOYSA-N
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Description

Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone is an organic compound with the molecular formula C19H27NO2 It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a cyclohexyl group and a methoxyphenyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using 2-methoxyphenyl chloride and piperazine.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached to the piperazine ring through a reductive amination reaction using cyclohexanone and a reducing agent such as sodium borohydride.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the methanone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior. Additionally, it can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl[4-(2-hydroxyphenyl)piperazino]methanone: Similar structure but with a hydroxy group instead of a methoxy group.

    Cyclohexyl[4-(2-chlorophenyl)piperazino]methanone: Similar structure but with a chloro group instead of a methoxy group.

    Cyclohexyl[4-(2-nitrophenyl)piperazino]methanone: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

Cyclohexyl[4-(2-methoxyphenyl)piperazino]methanone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity to receptors and enzymes.

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

cyclohexyl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C18H26N2O2/c1-22-17-10-6-5-9-16(17)19-11-13-20(14-12-19)18(21)15-7-3-2-4-8-15/h5-6,9-10,15H,2-4,7-8,11-14H2,1H3

InChI Key

SYYNXBXXAISVKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3

Origin of Product

United States

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